(3S,4R)-4-((2-Ethylphenyl)amino)tetrahydrofuran-3-ol
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Overview
Description
(3S,4R)-4-((2-Ethylphenyl)amino)tetrahydrofuran-3-ol is a chiral organic compound that features a tetrahydrofuran ring substituted with an amino group and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((2-Ethylphenyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: Amination reactions using reagents such as amines or ammonia.
Substitution with the Ethylphenyl Group: This step can be carried out using Friedel-Crafts alkylation or other suitable substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput reactors, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced analogs.
Substitution: The amino and ethylphenyl groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, (3S,4R)-4-((2-Ethylphenyl)amino)tetrahydrofuran-3-ol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound might be studied for its interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe or ligand in various assays.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. It might act as a lead compound for the development of new drugs.
Industry
In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism by which (3S,4R)-4-((2-Ethylphenyl)amino)tetrahydrofuran-3-ol exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-4-((2-Methylphenyl)amino)tetrahydrofuran-3-ol
- (3S,4R)-4-((2-Propylphenyl)amino)tetrahydrofuran-3-ol
Uniqueness
(3S,4R)-4-((2-Ethylphenyl)amino)tetrahydrofuran-3-ol is unique due to the specific substitution pattern on the tetrahydrofuran ring. This can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from similar compounds.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(3S,4R)-4-(2-ethylanilino)oxolan-3-ol |
InChI |
InChI=1S/C12H17NO2/c1-2-9-5-3-4-6-10(9)13-11-7-15-8-12(11)14/h3-6,11-14H,2,7-8H2,1H3/t11-,12-/m1/s1 |
InChI Key |
MKXVSGIELMUGJI-VXGBXAGGSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1N[C@@H]2COC[C@H]2O |
Canonical SMILES |
CCC1=CC=CC=C1NC2COCC2O |
Origin of Product |
United States |
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